molecular formula C24H25N5O3 B2871883 2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-53-3

2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2871883
M. Wt: 431.496
InChI Key: ADNCYQPMAXSRJB-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazoloquinazolines, which are nitrogen-rich heterocyclic compounds . These compounds have found wide applications in drug design and as energetic materials .


Synthesis Analysis

Typically, [1,2,4]triazoloquinazolines are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazoloquinazoline core, which can be functionalized with various substituents . A detailed study based on X-ray diffraction is often used to illustrate the relationship between weak interactions and sensitivity of energetic materials .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by the formation or breaking of the triazoloquinazoline ring . The reactions can be influenced by the nature and position of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structure and the nature of the substituents. For instance, they may exhibit excellent thermal stability and good calculated detonation performance .

Scientific Research Applications

Energetic Materials Synthesis

Compounds from the [1,2,4]triazoloquinazolinone family have been utilized in the synthesis of energetic materials. These materials are designed to release energy rapidly and are typically used in explosives, propellants, and pyrotechnics . The structural features of these compounds, such as the presence of nitrogen-rich heterocycles, contribute to their high energy density and stability, making them suitable for such applications.

Drug Design and Pharmacology

Derivatives of [1,2,4]triazoloquinazolinone are prominent in drug design due to their biological activity. They have been found to act as inhibitors of various enzymes and receptors, which is crucial in the treatment of diseases . For example, they can serve as the backbone for drugs targeting Janus kinases, which are important in the signaling pathways of many cytokines and growth factors.

Material Sciences

These compounds have applications in material sciences, particularly in the development of light-emitting materials for OLED (Organic Light Emitting Diode) devices . Their structural properties allow for efficient energy transfer and emission of light, which is key for high-performance display and lighting technologies.

Heat-Resistant Explosives

The thermal stability of [1,2,4]triazoloquinazolinone derivatives makes them potential candidates for heat-resistant explosives . These explosives are required to withstand high temperatures without degradation, which is essential for safety in various industrial applications.

Antimicrobial Agents

Research has shown that triazoloquinazolinone derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal agents . Their mechanism of action often involves interfering with the microbial cell’s ability to replicate or synthesize essential components.

Catalysis

The compound’s structure, featuring multiple nitrogen atoms, allows it to act as a ligand in catalysis. This can facilitate various chemical reactions, including those used in the synthesis of complex organic molecules . The ability to catalyze reactions under mild conditions is particularly valuable in green chemistry.

Safety And Hazards

The safety and hazards associated with these compounds depend on their specific structure and properties. Some compounds in this class exhibit excellent insensitivity toward external stimuli, suggesting strong possibilities for applications as primary explosives .

Future Directions

Future research in this area may focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-24(2)11-16-20(17(30)12-24)21(15-6-5-9-25-13-15)29-23(26-16)27-22(28-29)14-7-8-18(31-3)19(10-14)32-4/h5-10,13,21H,11-12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCYQPMAXSRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CN=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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